3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic organic compound classified under the chromen derivatives, specifically as a chromen-2-one derivative. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound features a chromen core, which consists of a fused benzene and pyrone ring, with various substituents that enhance its chemical properties and biological activity.
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves several steps:
The reaction conditions can significantly affect yield and purity; thus, optimizing parameters such as temperature, time, and concentration is crucial for successful synthesis.
The molecular structure of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C23H22O5S |
Molecular Weight | 406.48 g/mol |
IUPAC Name | 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate |
InChI Key | BIPGXIVOUHLNCW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
This structure indicates multiple functional groups that contribute to its reactivity and biological properties .
The compound can undergo various chemical reactions typical for chromen derivatives:
Each reaction pathway can be influenced by factors such as solvent choice and temperature, which makes understanding these conditions essential for predicting product outcomes .
The mechanism of action for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate primarily involves its interaction with biological targets within cells:
Data from studies suggest that these interactions may contribute to its therapeutic potential in treating infections or other diseases .
The compound exhibits typical properties expected of organic molecules in this class:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves during synthesis and application .
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several notable applications:
These applications highlight its versatility and importance in both academic research and potential industrial uses .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3